molecular formula C16H19N3O3 B2772139 (2,5-Dimethylfuran-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421445-81-9

(2,5-Dimethylfuran-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2772139
CAS No.: 1421445-81-9
M. Wt: 301.346
InChI Key: NJCDGSXXUKZEGU-UHFFFAOYSA-N
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Description

(2,5-Dimethylfuran-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a combination of furan, pyrazine, and piperidine moieties

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-11-9-14(12(2)21-11)16(20)19-7-3-13(4-8-19)22-15-10-17-5-6-18-15/h5-6,9-10,13H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCDGSXXUKZEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylfuran-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylfuran-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.

Scientific Research Applications

(2,5-Dimethylfuran-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,5-Dimethylfuran-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2,5-Dimethylfuran-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone lies in its combination of furan, pyrazine, and piperidine moieties, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound (2,5-Dimethylfuran-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone , identified by its CAS number 1421445-81-9 , is a synthetic organic molecule with potential biological applications. Its structure incorporates a furan moiety and a piperidine ring, which are known to exhibit various biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and potential therapeutic implications.

The molecular formula of the compound is C16H19N3O3C_{16}H_{19}N_{3}O_{3}, with a molecular weight of 301.34 g/mol . The structural components suggest possible interactions with biological targets due to the presence of functional groups that can engage in hydrogen bonding and hydrophobic interactions.

Biological Activity Overview

Research on the biological activity of (2,5-Dimethylfuran-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is still emerging, but several studies suggest its potential in various areas:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, piperidine derivatives have been shown to inhibit tumor growth in vitro and in vivo models.
  • Neuroprotective Effects : The furan component is associated with neuroprotective properties. Studies on related compounds suggest that they may mitigate oxidative stress in neuronal cells, potentially offering therapeutic strategies for neurodegenerative diseases.
  • Antimicrobial Properties : Some derivatives of piperidine have demonstrated antimicrobial activity, suggesting that this compound might also possess similar properties against bacterial and fungal pathogens.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of piperidine derivatives, it was found that compounds structurally related to (2,5-Dimethylfuran-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways.

Case Study 2: Neuroprotective Effects

Research on neuroprotective agents has highlighted the role of furan-containing compounds in reducing oxidative stress. A study demonstrated that a similar furan derivative reduced reactive oxygen species (ROS) levels in neuronal cultures, suggesting a potential protective mechanism against neurodegeneration.

The biological activity of (2,5-Dimethylfuran-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone may involve several mechanisms:

  • Receptor Interaction : The piperidine moiety may interact with neurotransmitter receptors or other protein targets involved in signal transduction pathways.
  • Oxidative Stress Modulation : The compound may exhibit antioxidant properties by scavenging free radicals and enhancing endogenous antioxidant defenses.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectionReduces oxidative stress
AntimicrobialInhibits growth of bacteria/fungi

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (2,5-Dimethylfuran-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone?

  • Methodological Answer : Synthesis typically involves multi-step routes, including:

  • Step 1 : Preparation of the 2,5-dimethylfuran-3-yl moiety via halogenation or alkylation of furan derivatives.
  • Step 2 : Functionalization of the piperidine ring at the 4-position with a pyrazin-2-yloxy group via nucleophilic substitution under anhydrous conditions (e.g., using pyrazine-2-ol and a base like NaH).
  • Step 3 : Coupling the modified piperidine with the furan-derived fragment via a methanone linkage, often employing carbodiimide coupling reagents (e.g., EDC/HOBt) in solvents like DMF or THF .
    • Critical Considerations : Optimize reaction time and temperature to avoid side reactions (e.g., oxidation of the dimethylfuran group). Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and coupling efficiency (e.g., integration ratios for furan protons vs. piperidine protons) .
  • High-Performance Liquid Chromatography (HPLC) : Monitor purity (>95%) using a C18 column and UV detection at 254 nm, with mobile phases like acetonitrile/water .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, comparing experimental m/z with theoretical values .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Predominantly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in chloroform or ethyl acetate. Test solubility gradients using a shake-flask method with UV-Vis quantification .
  • Stability : Assess degradation under varying pH (4–10) and temperatures (4°C–40°C) via accelerated stability studies. Monitor by HPLC to identify decomposition products (e.g., hydrolysis of the methanone group) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified furan (e.g., 2,5-diethylfuran) or pyrazine (e.g., pyridyloxy) groups to assess impact on target binding.
  • In Vitro Assays : Compare IC50_{50} values against enzyme targets (e.g., kinases) using fluorescence polarization or radiometric assays. Prioritize analogs with <100 nM potency .
  • Hypothetical SAR Table :
Analog ModificationTarget Affinity (IC50_{50}, nM)Solubility (mg/mL)
Parent Compound850.5
2,5-Diethylfuran Derivative1200.3
Pyridyloxy Replacement450.7
  • Reference : Similar SAR frameworks are validated in structurally related piperidine-methanone systems .

Q. What computational approaches are suitable for predicting binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., G-protein-coupled receptors). Focus on hydrogen bonding with the pyrazine oxygen and hydrophobic interactions with the dimethylfuran group .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Calculate RMSD and ligand-protein interaction energies .

Q. How can researchers resolve contradictions in biological assay data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Assay Validation : Replicate experiments across independent labs using standardized protocols (e.g., ATP concentration in kinase assays).
  • Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding kinetics or cellular viability assays (e.g., MTT) for functional validation .
  • Data Analysis : Apply statistical rigor (e.g., Grubbs’ test for outliers) and meta-analysis of published data on analogous compounds .

Q. What strategies are recommended for in vivo pharmacological evaluation?

  • Methodological Answer :

  • Pharmacokinetics (PK) : Administer via intravenous (IV) and oral routes in rodent models. Measure plasma half-life (t1/2t_{1/2}), CmaxC_{\text{max}}, and bioavailability using LC-MS/MS .
  • Toxicity Screening : Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues.
  • Mechanistic Studies : Use CRISPR-engineered animal models to validate target engagement (e.g., knockout of suspected receptor targets) .

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